N-(3,4-dichlorobenzyl)-4-methylbenzamide
Description
N-(3,4-Dichlorobenzyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzoyl group linked to a 3,4-dichlorobenzylamine moiety. This compound is synthesized via reactions involving 3,4-dichloroaniline and acyl chloride intermediates, as demonstrated in the synthesis of structurally related compounds like JC-229, which employs 3-(chlorosulfonyl)-4-methylbenzoyl chloride . The presence of electron-withdrawing chlorine atoms on the benzyl group and a methyl substituent on the benzamide ring confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-5-12(6-3-10)15(19)18-9-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
TZBRXUZWBYEJPS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3,4-dichlorobenzyl)-4-methylbenzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.
Substitution Patterns and Physicochemical Properties
Key Observations :
- Halogenation : The addition of chlorine atoms (e.g., in 3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Sulfamoyl Derivatives: Compounds like JC-229 incorporate sulfamoyl groups, enabling interactions with biological targets (e.g., DNA-binding proteins in Trypanosoma brucei), a feature absent in the parent benzamide .
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